ビス(1−クロロプロパン−2−イル)水素リン酸

説明

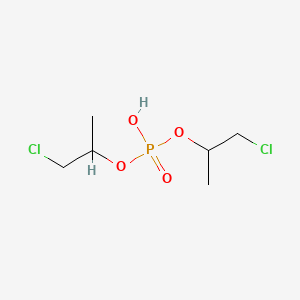

Bis(1-Chloropropan-2-yl) hydrogen phosphate is a chemical compound with the molecular formula C₆H₁₃Cl₂O₄PThis compound is characterized by the presence of two chlorine atoms and a phosphate group, making it a versatile molecule in various chemical reactions and applications .

科学的研究の応用

Bis(1-Chloropropan-2-yl) hydrogen phosphate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolite of flame retardants.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in medicine yet.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

作用機序

Target of Action

Bis(1-Chloropropan-2-yl) hydrogen phosphate, also known as Bis-(1-chloro-2-propyl)phosphate, is a complex compound with a molecular formula of C6H13Cl2O4P The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

Bis(1-Chloropropan-2-yl) hydrogen phosphate is a metabolite of Tris (1-chloro-2-propyl) Phosphate . It’s involved in biochemical pathways related to flame retardancy. The compound is used in polyurethane (PU) rigid and flexible foam, PVC, EVA, phenolics, and epoxy resin

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of bis(1-Chloropropan-2-yl) hydrogen phosphate typically involves the reaction of 1-chloro-2-propanol with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2C₃H₇ClO+POCl₃→(C₃H₆Cl)2PO₄H+HCl

Industrial Production Methods

In industrial settings, the production of bis(1-Chloropropan-2-yl) hydrogen phosphate involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or crystallization to obtain a high-purity compound .

化学反応の分析

Types of Reactions

Bis(1-Chloropropan-2-yl) hydrogen phosphate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of phosphoric acid and 1-chloro-2-propanol.

Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, amines, and alcohols are common nucleophiles used in substitution reactions.

Catalysts: Acid or base catalysts can be used to facilitate hydrolysis and other reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.

Hydrolysis Products: Phosphoric acid and 1-chloro-2-propanol are the primary products of hydrolysis.

類似化合物との比較

Similar Compounds

Tris(1-chloro-2-propyl) phosphate: A related compound used as a flame retardant with similar chemical properties.

Bis(1-chloroprop-2-yl) (1-Hydroxyprop-2-yl) phosphate: Another related compound with different functional groups and applications.

Uniqueness

Bis(1-Chloropropan-2-yl) hydrogen phosphate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its dual chlorine atoms and phosphate group make it a valuable intermediate in the synthesis of other organophosphorus compounds. Additionally, its role as a metabolite of flame retardants highlights its importance in both industrial and biological contexts .

生物活性

Bis(1-Chloropropan-2-yl) hydrogen phosphate (BCPHP) is an organophosphate compound with notable biological activities and applications in various fields, including chemistry, biology, and industry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BCPHP has the molecular formula C₆H₁₃Cl₂O₄P and is characterized by two chlorine atoms attached to a propanol backbone and a phosphate group. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of other organophosphorus compounds.

Target of Action

BCPHP acts primarily through its interaction with biological molecules, particularly enzymes and receptors involved in cellular signaling pathways. As an organophosphate, it can inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is crucial for neurotransmission.

Biochemical Pathways

The compound is known to be a metabolite of tris(1-chloro-2-propyl) phosphate (TCIPP), which is commonly used as a flame retardant. Research indicates that BCPHP may undergo hydrolysis in biological systems, producing phosphoric acid and 1-chloro-2-propanol, which can further interact with cellular components.

Toxicological Profile

Research has shown that BCPHP exhibits toxicological effects typical of organophosphates. It has been associated with neurotoxic effects due to its AChE inhibitory activity. Studies indicate that exposure to organophosphates can lead to symptoms such as headaches, dizziness, and cognitive impairments due to disrupted cholinergic signaling.

Case Studies and Research Findings

- Neurotoxicity Studies : A study on the metabolic pathways of TCIPP revealed that BCPHP could potentially contribute to neurotoxic effects observed with prolonged exposure to organophosphate flame retardants. The study indicated significant inhibition of AChE activity in vitro at concentrations relevant to environmental exposure levels .

- Cellular Impact : In vitro assays demonstrated that BCPHP could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to activate caspase pathways, leading to programmed cell death .

- Comparative Analysis : When compared to other organophosphates like TCIPP and tris(2-chloroethyl) phosphate (TCEP), BCPHP exhibited similar cytotoxicity profiles but varied in potency depending on the cellular context. For example, BCPHP showed IC50 values ranging from 10 µM to 50 µM across different cancer cell lines .

Applications in Research and Industry

BCPHP is primarily utilized as an intermediate in the synthesis of other organophosphorus compounds. Its role as a metabolite of flame retardants highlights its significance in environmental studies, particularly concerning human health risks associated with exposure to flame retardants.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| Bis(1-Chloropropan-2-yl) H.P. | 10 - 50 | AChE inhibition; apoptosis induction | Neurotoxic potential |

| Tris(1-chloro-2-propyl) P. | 5 - 30 | AChE inhibition | More potent neurotoxic effects |

| Tris(2-chloroethyl) P. | 15 - 60 | AChE inhibition | Similar toxicity profile |

特性

IUPAC Name |

bis(1-chloropropan-2-yl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2O4P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAAZVDXWSKZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)OP(=O)(O)OC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274172 | |

| Record name | Bis(1-Chloropropan-2-yl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789440-10-4 | |

| Record name | Bis(2-chloro-1-methylethyl) hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789440-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-Chloropropan-2-yl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。